CypD Inhibitor Stereochemical Dependence: (R)-Configured Phenylpyrrolidine Superiority Over (S)-Counterpart
In a direct side-by-side comparison of pure stereoisomers within the N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea scaffold, the compound containing the (R)-configured 2-phenylpyrrolidine moiety (Compound 13(R)) was found superior to the corresponding (S)-configured analog and other tested stereoisomers across all evaluated parameters including CypD inhibition potency, binding affinity, mPTP suppression capacity, and selectivity over CypA off-target [1].
| Evidence Dimension | CypD inhibition and functional activity |
|---|---|
| Target Compound Data | Compound 13(R): Superior to all other tested stereoisomers across all parameters; equipotent to cyclosporine A reference |
| Comparator Or Baseline | Corresponding (S)-configured analog and other stereoisomers |
| Quantified Difference | Qualitatively superior across inhibition potency, binding affinity, mPTP suppression, and CypA selectivity |
| Conditions | In vitro CypD inhibition assay, binding affinity determination, isolated mitochondria mPTP suppression assay, CypA selectivity assessment |
Why This Matters
This demonstrates that the (R)-configuration is stereochemically required for optimal pharmacological activity in this chemotype, directly impacting drug candidate development decisions.
- [1] Lukášek, J., et al. (2025). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D – Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. Bioorganic Chemistry, 108743. View Source
